molecular formula C6H14N4O2 B1665763 Arginine CAS No. 74-79-3

Arginine

Cat. No.: B1665763
CAS No.: 74-79-3
M. Wt: 174.20 g/mol
InChI Key: ODKSFYDXXFIFQN-UHFFFAOYSA-N
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Description

DL-Arginine is a compound that consists of both D-arginine and L-arginine enantiomers. Arginine is an amino acid that plays a crucial role in various physiological processes. It is involved in the synthesis of proteins and serves as a precursor for the production of nitric oxide, a molecule that is essential for vascular health .

In Vivo

Arginine has been used in numerous scientific studies, both in vivo and in vitro. In vivo studies have focused on its role in this compound synthesis, urea cycle, and protein synthesis. In addition, this compound has been studied for its potential therapeutic effects, including its ability to improve exercise performance, increase muscle mass, and enhance immune function.

In Vitro

In vitro studies have focused on its role in Arginine synthesis, urea cycle, and protein synthesis. In addition, this compound has been used in cell culture studies to investigate its effects on cell growth, differentiation, and apoptosis. It has also been studied for its potential therapeutic effects, including its ability to improve exercise performance, increase muscle mass, and enhance immune function.

Mechanism of Action

DL-Arginine exerts its effects primarily through its role as a precursor for nitric oxide synthesis. Nitric oxide is produced from arginine by the enzyme nitric oxide synthase. This molecule acts as a signaling molecule, regulating various physiological processes such as vasodilation, immune response, and neurotransmission .

Biological Activity

Arginine has been shown to have a variety of biological activities, including vasodilation, platelet aggregation, neurotransmission, angiogenesis, and immune modulation. It has also been shown to have anti-inflammatory and antioxidant effects. In addition, this compound has been shown to increase the production of growth hormone and insulin-like growth factor-1, which are involved in muscle growth and development.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It is involved in the regulation of cell growth and differentiation, and in the modulation of immune responses. This compound has also been shown to increase the production of growth hormone and insulin-like growth factor-1, which are involved in muscle growth and development. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, and to improve exercise performance, increase muscle mass, and enhance immune function.

Advantages and Limitations for Lab Experiments

The advantages of using arginine in laboratory experiments include its availability, its ability to be synthesized in the laboratory, and its wide range of biological activities. In addition, this compound is relatively inexpensive and easy to obtain. The main limitation of using this compound in laboratory experiments is its instability in aqueous solutions.

Future Directions

For research on arginine include further investigation of its role in this compound synthesis, urea cycle, and protein synthesis. In addition, further research is needed to better understand its effects on cell growth, differentiation, and apoptosis. Furthermore, more studies are needed to explore its potential therapeutic effects, such as its ability to improve exercise performance, increase muscle mass, and enhance immune function. Other potential future directions include investigating the pharmacokinetics and pharmacodynamics of this compound, and exploring its potential use in drug delivery systems. Finally, further research is needed to understand the mechanisms by which this compound exerts its biological effects.

Biochemical Analysis

Biochemical Properties

Arginine participates in several biochemical reactions. It is a substrate for the enzyme nitric oxide synthase, which converts this compound into citrulline and nitric oxide, a molecule involved in vasodilation and neurotransmission . This compound also plays a role in the urea cycle, where it is cleaved by arginase to produce urea and ornithine .

Cellular Effects

This compound influences various cellular processes. It is involved in cell signaling pathways, particularly those involving nitric oxide. Nitric oxide, derived from this compound, acts as a signaling molecule in the cardiovascular system, nervous system, and immune system . This compound also impacts gene expression and cellular metabolism, as it is a precursor for the synthesis of polyamines, which regulate DNA and protein synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with various biomolecules. It serves as a substrate for enzymes like nitric oxide synthase and arginase, influencing their activity . This compound methylation, a post-translational modification, can also affect gene expression by altering the function of histones and other proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, prolonged exposure to this compound can lead to increased nitric oxide production, influencing cellular functions like vasodilation and neurotransmission .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with dosage. While low to moderate doses of this compound can enhance immune response and wound healing, excessively high doses might lead to adverse effects like diarrhea and nausea .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a key role in the urea cycle, where it helps to detoxify ammonia. It is also a precursor in the synthesis of nitric oxide and polyamines .

Transport and Distribution

This compound is transported within cells and tissues via various amino acid transporters. Its distribution can influence its availability for various biochemical reactions .

Subcellular Localization

Within cells, this compound can be found in various compartments, including the cytosol and mitochondria, where it participates in the urea cycle and nitric oxide synthesis . Its localization can influence its availability for these and other biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Arginine can be synthesized through several methods. One common approach involves the chemical synthesis from ornithine via the formation of citrulline. This process typically requires the use of specific enzymes and controlled reaction conditions to ensure the correct formation of the arginine molecule .

Industrial Production Methods

In industrial settings, DL-Arginine is often produced through fermentation processes using microorganisms. These microorganisms are genetically engineered to overproduce this compound, which is then extracted and purified for various applications .

Chemical Reactions Analysis

Types of Reactions

DL-Arginine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving DL-Arginine include nitric oxide synthase for oxidation reactions and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled pH and temperature to ensure the desired outcome .

Major Products

The major products formed from reactions involving DL-Arginine include nitric oxide, citrulline, and various substituted arginine derivatives .

Scientific Research Applications

DL-Arginine has a wide range of applications in scientific research:

Comparison with Similar Compounds

DL-Arginine is often compared with other amino acids such as L-citrulline and L-ornithine. These compounds are metabolically related and share similar roles in the body. DL-Arginine is unique in its ability to directly produce nitric oxide, making it particularly valuable in research and therapeutic applications .

Similar Compounds

DL-Arginine’s unique properties and wide range of applications make it a compound of significant interest in various fields of research and industry.

Properties

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKSFYDXXFIFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022618
Record name DL-Arginine
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7200-25-1, 1119-34-2, 74-79-3
Record name (±)-Arginine
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Record name DL-Arginine
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Record name Detoxargin
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Record name Arginine
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Record name DL-Arginine
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Record name DL-arginine
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Record name ARGININE, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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